BMS-639623 is classified under small molecule drugs with a specific focus on chemokine receptor antagonism. It has been extensively researched for its potential therapeutic applications in treating asthma and other related inflammatory conditions . The compound belongs to a broader class of CCR3 antagonists, which have been identified through various synthetic methodologies aimed at improving selectivity and potency against this receptor .
The synthesis of BMS-639623 involves several key steps that focus on optimizing the molecular structure to enhance its pharmacological properties. The compound features a urea linkage and an alpha-methyl-beta-hydroxypropyl moiety, which are crucial for its activity.
BMS-639623 has a molecular formula of and a molecular weight of 481.58 g/mol . The structure features:
The InChIKey for BMS-639623 is JTVSGNGYUGCQJP-FHJLPGHOSA-N, which can be used for database searches related to this compound .
BMS-639623 undergoes several chemical reactions primarily during its synthesis and when interacting with biological targets:
BMS-639623 functions as a selective antagonist of CCR3. By blocking this receptor, it prevents the binding of eotaxin, a chemokine that promotes eosinophil migration to sites of inflammation.
BMS-639623 exhibits several notable physical and chemical properties:
The primary application of BMS-639623 lies in its potential therapeutic use for treating asthma and other allergic diseases characterized by eosinophilic inflammation.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3